ML401

Description

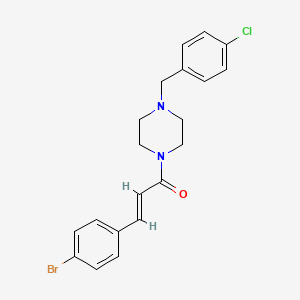

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrClN2O/c21-18-6-1-16(2-7-18)5-10-20(25)24-13-11-23(12-14-24)15-17-3-8-19(22)9-4-17/h1-10H,11-15H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTNVQJKGHAGAX-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML401: An In-Depth Technical Guide to its EBI2 Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ML401, a potent and selective antagonist of the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. This document details the signaling pathways modulated by this compound, presents quantitative data on its activity, and outlines the experimental protocols used to characterize its function.

Introduction to EBI2 and its Role in Immunity

EBI2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the adaptive immune response.[1] Its expression is highly induced in B cells upon activation, and it is essential for their proper positioning within lymphoid organs.[1] The endogenous ligands for EBI2 are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), which act as chemoattractants for immune cells expressing the receptor. The EBI2 signaling axis is critical for orchestrating the interaction of B cells, T cells, and dendritic cells, thereby facilitating an effective immune response. Dysregulation of EBI2 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

This compound: A Potent EBI2 Antagonist

This compound has been identified as a potent and selective small-molecule antagonist of EBI2.[1] Its ability to block the biological effects of EBI2 activation makes it a valuable tool for studying the receptor's function and a potential lead compound for the development of novel therapeutics.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on EBI2 has been quantified through various functional assays. The following table summarizes the key in vitro activity data for this compound.

| Assay Type | Description | Cell Line | Agonist | IC50 (nM) | Reference |

| β-Arrestin Recruitment Assay | Measures the inhibition of agonist-induced β-arrestin recruitment to EBI2. | U2OS | 7α,25-OHC | ~1 | [1] |

| Chemotaxis Assay | Measures the inhibition of agonist-induced cell migration. | RS11846 (B-cell lymphoma) | 7α,25-OHC | ~6 | [1][2] |

Mechanism of Action: Antagonism of EBI2 Signaling Pathways

EBI2 activation by its oxysterol ligands initiates downstream signaling through two primary pathways: the Gαi-dependent pathway and the β-arrestin-dependent pathway. This compound exerts its antagonistic effects by blocking both of these signaling cascades.

Inhibition of the Gαi-Dependent Signaling Pathway

Upon agonist binding, EBI2 couples to inhibitory G-proteins of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits from Gαi initiates a signaling cascade that includes the activation of the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways. These pathways are crucial for cell survival, proliferation, and migration. This compound blocks the initial Gαi coupling, thereby preventing the downstream activation of these critical signaling modules.

Inhibition of the β-Arrestin-Dependent Signaling Pathway

In addition to G-protein coupling, agonist-activated EBI2 recruits β-arrestin proteins (β-arrestin 1 and 2). β-arrestins are scaffold proteins that, upon recruitment to the receptor, can initiate G-protein-independent signaling cascades. For EBI2, β-arrestin recruitment has been linked to the activation of downstream kinases such as ERK and Akt, contributing to the overall cellular response. This compound effectively blocks the conformational change in EBI2 required for β-arrestin recruitment, thus inhibiting this arm of EBI2 signaling.

Detailed Experimental Protocols

The characterization of this compound as an EBI2 antagonist has been achieved through a series of well-defined in vitro assays. The following sections provide detailed methodologies for these key experiments.

β-Arrestin Recruitment Assay

This assay quantifies the ability of a compound to inhibit the agonist-induced recruitment of β-arrestin to the EBI2 receptor.

-

Cell Line: U2OS cells stably co-expressing EBI2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC) at a concentration equal to its EC80 (the concentration that elicits 80% of the maximal response).

-

Protocol:

-

Seed the U2OS cells in a 384-well plate and incubate overnight.

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Add the EC80 concentration of 7α,25-OHC to the wells.

-

Incubate for a further period (e.g., 90 minutes) at 37°C.

-

Measure β-arrestin recruitment using a high-content imaging system to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane.

-

Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of EBI2-expressing cells towards an agonist gradient.

-

Cell Line: RS11846, a human B-cell lymphoma cell line endogenously expressing EBI2.[2]

-

Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

-

Protocol:

-

Culture RS11846 cells and resuspend them in assay buffer.

-

Prepare a serial dilution of this compound.

-

Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.

-

Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).

-

In the lower chamber, add assay buffer containing the chemoattractant 7α,25-OHC at a concentration that induces optimal migration (typically in the low nanomolar range).

-

In the upper chamber, add the this compound-pre-incubated RS11846 cells.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator to allow cell migration.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) to measure the amount of DNA, which is proportional to the cell number.

-

Determine the IC50 value by plotting the percentage of inhibition of migration against the concentration of this compound.

-

Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release, a downstream event of Gαq/11-coupled GPCR activation. While EBI2 primarily couples to Gαi, some GPCRs can exhibit promiscuous coupling, and this assay can be used to assess such possibilities.

-

Cell Line: CHO-K1 cells stably expressing human EBI2.

-

Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

-

Protocol:

-

Plate the CHO-K1-EBI2 cells in a 96-well or 384-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a serial dilution of this compound.

-

Add the this compound dilutions to the cells and incubate for a defined period.

-

Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

-

Inject the agonist (7α,25-OHC) into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the inhibition by this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.

-

Determine the IC50 value from the concentration-response curve.

-

Experimental and Logical Workflow

The characterization of a GPCR antagonist like this compound follows a logical progression of experiments to determine its potency, selectivity, and mechanism of action.

Conclusion

This compound is a potent and selective antagonist of the EBI2 receptor, effectively inhibiting both Gαi- and β-arrestin-mediated signaling pathways. Its ability to block immune cell migration highlights its potential as a pharmacological tool to probe the physiological and pathological roles of EBI2 and as a starting point for the development of novel therapeutics for autoimmune and inflammatory disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of GPCR drug discovery.

References

- 1. β-Arrestin-2 Mediates Anti-apoptotic Signaling through Regulation of BAD Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 5, Potency of this compound inhibition in EBI2 beta-arrestin and RS11846 cell chemotaxis assays - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML401: An In-depth Technical Guide for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML401 is a potent and selective small-molecule antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). GPR183 plays a pivotal role in the adaptive immune response by directing the migration of various immune cells, including B cells, T cells, and dendritic cells, through its interaction with endogenous oxysterol ligands. By blocking this signaling axis, this compound offers a powerful tool for investigating the roles of GPR183 in immune cell trafficking and function, and presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the GPR183 signaling pathway.

Introduction to this compound and its Target: GPR183

This compound is a chemical probe that selectively inhibits GPR183, a receptor that is highly expressed on various immune cells.[1] The natural ligands for GPR183 are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2] Gradients of these oxysterols in lymphoid tissues guide the precise positioning of immune cells, a process essential for the initiation and regulation of adaptive immunity.[2]

GPR183 signaling is particularly crucial for the migration of B cells to the outer follicular regions of lymph nodes, a key step for their interaction with T cells and subsequent activation and differentiation.[2] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune conditions, making it an attractive target for therapeutic intervention.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant GPR183 antagonists.

Table 1: In Vitro Activity of this compound

| Assay | Description | This compound IC50 | Reference |

| GPR183 Antagonism | Inhibition of GPR183 receptor activity. | 1.03 nM | [1] |

| Chemotaxis Assay | Inhibition of immune cell migration towards a chemoattractant. | 6.24 nM | [1] |

Table 2: In Vitro Activity of other GPR183 Antagonists

| Compound | Assay | Description | IC50 | Reference |

| GSK682753A | G protein activation | Inhibition of 7α,25-OHC-mediated G protein activation. | 0.35 µM | [3] |

| NIBR189 | G protein activation | Inhibition of 7α,25-OHC-mediated G protein activation. | 0.23 µM | [3] |

| NIBR189 | Oxysterol-dependent EBI2 activation | Inhibition of EBI2 activation in U937 monocytic cells. | 9 nM |

Table 3: In Vivo Effects of GPR183 Antagonism on Cytokine Production

| Compound | Model | Effect | Cytokines Affected | Reference |

| NIBR189 | Influenza A Virus (IAV) infected mice | Reduced inflammatory cytokine production in the lungs. | IL-6, TNF, IFNβ | [4] |

| NIBR189 | SARS-CoV-2 infected mice | Reduced inflammatory cytokine production in the lungs. | TNF, IL-1β, IL-6 | [4] |

| GSK682753A | M. tuberculosis infected primary human monocytes | Modulated cytokine expression. | IFNB1, TNF, IL-10 | [5] |

Signaling Pathways

The binding of oxysterol ligands to GPR183 initiates a signaling cascade that is primarily mediated by the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. GPR183 signaling can also proceed through a G protein-independent pathway involving β-arrestin. Both pathways converge to regulate the actin cytoskeleton, leading to directed cell migration.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is a general guideline for assessing the effect of this compound on immune cell migration.

Materials:

-

Immune cells of interest (e.g., B cells, T cells, monocytes)

-

Chemoattractant (e.g., 7α,25-OHC)

-

This compound

-

Transwell inserts (with appropriate pore size for the cells being used)

-

24-well plates

-

Cell culture medium

-

DMSO (for dissolving this compound)

-

Cell staining and quantification reagents (e.g., Calcein-AM, DAPI)

Procedure:

-

Cell Preparation: Culture and harvest immune cells. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Preparation of Chemoattractant and Antagonist:

-

Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to desired concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Prepare a solution of the chemoattractant (e.g., 7α,25-OHC) in serum-free medium at a concentration known to induce optimal migration.

-

-

Assay Setup:

-

Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate.

-

Pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type (typically 2-4 hours).

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI).

-

Alternatively, quantify migrated cells by lysing the cells and measuring fluorescence if using a fluorescent dye like Calcein-AM.

-

Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

GPR183-Mediated Calcium Flux Assay

This protocol provides a framework for measuring the antagonistic effect of this compound on GPR183-mediated intracellular calcium mobilization.

Materials:

-

Cells expressing GPR183 (e.g., transfected cell line or primary immune cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

7α,25-OHC

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of this compound and a stock solution of 7α,25-OHC in assay buffer.

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for each well.

-

Add the this compound dilutions or vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes).

-

Add the 7α,25-OHC solution to all wells to stimulate GPR183.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) for each well.

-

Normalize the data to the response induced by 7α,25-OHC in the absence of this compound.

-

Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of the GPR183/EBI2-oxysterol axis in immune regulation. Its high potency and selectivity make it an ideal compound for in vitro and potentially in vivo studies aimed at understanding the molecular mechanisms of immune cell trafficking and for exploring the therapeutic potential of GPR183 antagonism in inflammatory and autoimmune diseases. The data and protocols provided in this guide serve as a comprehensive resource for researchers embarking on studies involving this compound. Further research is warranted to fully elucidate the therapeutic window and efficacy of this compound in various disease models.

References

- 1. soeg.kb.dk [soeg.kb.dk]

- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]

- 3. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

EBI2 Signaling Pathway: A Comprehensive Guide to B Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of B cell migration and positioning within secondary lymphoid organs. Its intricate signaling pathway, triggered by its endogenous oxysterol ligands, plays a pivotal role in orchestrating humoral immune responses. Dysregulation of the EBI2 signaling axis has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the EBI2 signaling pathway in B cell migration, detailing the core components, downstream effectors, quantitative data, and key experimental protocols.

The Core Signaling Pathway

EBI2 is a seven-transmembrane G-protein coupled receptor (GPCR) that is highly expressed on mature B cells.[1] Upon activation by its primary ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), EBI2 initiates a signaling cascade that culminates in directed cell movement.[1] This process is essential for guiding activated B cells to specific microenvironments within lymph nodes and the spleen, such as the outer follicular and interfollicular regions, facilitating interactions with T cells and subsequent differentiation.[2]

The signaling cascade is initiated through two primary arms: a G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestins.[1]

G-Protein-Dependent Signaling

Upon ligand binding, EBI2 couples to inhibitory Gαi proteins.[1] This interaction leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its active GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a canonical Gαi-mediated event, the primary driver of migration is believed to be the Gβγ subunit.

The liberated Gβγ dimer is thought to activate downstream effectors, including Phosphoinositide 3-kinase γ (PI3Kγ). Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins to the plasma membrane, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade is crucial for cell survival, proliferation, and, importantly, for cytoskeletal reorganization required for cell migration.

A key downstream event is the activation of small Rho GTPases, particularly Rac1. Rac1 is a molecular switch that, when activated, promotes actin polymerization and the formation of lamellipodia, the protrusive structures at the leading edge of a migrating cell.

G-Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G-protein coupling, ligand-bound EBI2 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. β-arrestins can act as scaffold proteins, bringing together various signaling molecules to initiate a distinct wave of signaling. In the context of cell migration, β-arrestins can contribute to the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can also influence cytoskeletal dynamics and cell motility. Furthermore, β-arrestins play a crucial role in receptor desensitization and internalization, a mechanism that is vital for sensing chemotactic gradients.

Quantitative Data

The following tables summarize key quantitative data related to the EBI2 signaling pathway in B cell migration.

| Parameter | Value | Cell Type/System | Reference |

| Ligand Binding Affinity | |||

| 7α,25-OHC EC₅₀ (GTPγS) | ~0.1 nM | CHO cells expressing EBI2 | [1] |

| 7α,25-OHC EC₅₀ (β-arrestin) | ~200 nM | CHO cells expressing EBI2 | [1] |

| B Cell Migration | |||

| Optimal 7α,25-OHC concentration for B cell migration | 1-10 nM | Mouse B cells | (Data synthesized from multiple sources) |

| EBI2 Expression | |||

| Upregulation post-activation | Several-fold | Mouse B cells | [3] |

Signaling Pathway and Experimental Workflow Diagrams

References

The Role of Oxysterols in EBI2 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell migration and positioning, playing a pivotal role in the adaptive immune response.[1][2][3][4] Initially identified as an orphan receptor, EBI2 has since been deorphanized, with specific oxysterols, oxidized derivatives of cholesterol, identified as its endogenous ligands.[1][2][5] This guide provides an in-depth technical overview of the activation of EBI2 by oxysterols, detailing the signaling pathways, key experimental methodologies, and quantitative data to support further research and drug development in this area.

EBI2 and its Endogenous Oxysterol Ligands

EBI2 is a class A G-protein coupled receptor (GPCR) primarily expressed in immune cells, most abundantly in B cells.[6][7] Its activation is crucial for the precise positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs, a process essential for mounting an effective T-cell dependent antibody response.[4][5]

The principal and most potent endogenous agonist of EBI2 is 7α,25-dihydroxycholesterol (7α,25-OHC) .[1][3][6] Several other closely related oxysterols can also bind to and activate EBI2, albeit with varying potencies.[1] The generation of 7α,25-OHC is a multi-step enzymatic process. Cholesterol is first hydroxylated by cholesterol 25-hydroxylase (CH25H) to produce 25-hydroxycholesterol (25-OHC). Subsequently, 25-OHC is converted to 7α,25-OHC by oxysterol 7α-hydroxylase (CYP7B1).[1][3][8] Conversely, the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) is involved in the degradation of 7α,25-OHC.[7][9][10] The coordinated action of these enzymes creates a chemotactic gradient of 7α,25-OHC that directs the migration of EBI2-expressing cells.[7][11]

EBI2 Signaling Pathway

Upon binding of an oxysterol agonist, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. EBI2 primarily couples to the Gαi subunit of heterotrimeric G-proteins.[6][7] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[9] These signaling events ultimately culminate in cytoskeletal rearrangements and directed cell migration.[6] Additionally, G-protein-independent pathways involving β-arrestin recruitment have also been described for EBI2 signaling.[6]

Figure 1: EBI2 Signaling Pathway upon Oxysterol Binding.

Quantitative Data on Oxysterol-EBI2 Interaction

The binding affinity and functional potency of various oxysterols for EBI2 have been determined through radioligand binding assays and functional assays such as calcium mobilization and GTPγS binding. The data consistently demonstrate that 7α,25-OHC is the most potent endogenous ligand.

| Oxysterol Compound | EC50 (nM) - Calcium Mobilization | EC50 (nM) - GTPγS Binding | Ki (nM) - Radioligand Binding |

| 7α,25-dihydroxycholesterol (7α,25-OHC) | 0.28 | 0.54 | 0.49 |

| 7α,27-dihydroxycholesterol (7α,27-OHC) | 0.44 | 1.1 | 0.82 |

| 25-hydroxycholesterol (25-OHC) | >10,000 | >10,000 | >10,000 |

| 7α-hydroxycholesterol (7α-OHC) | >10,000 | >10,000 | >10,000 |

| Cholesterol | Inactive | Inactive | Inactive |

Table 1: Potency and affinity of selected oxysterols for human EBI2. Data compiled from multiple sources.

The dissociation constant (Kd) for [3H]-7α,25-OHC binding to membranes from a cell line stably expressing human EBI2 has been determined to be approximately 25 ± 10 nM.[3]

Experimental Protocols

The identification and characterization of oxysterols as EBI2 ligands have been facilitated by a suite of key in vitro and in vivo experiments.

Oxysterol Extraction and Analysis

A crucial first step in studying endogenous EBI2 ligands is the extraction and quantification of oxysterols from biological samples.

Methodology:

-

Sample Preparation: Tissues or cells are homogenized. For plasma samples, deuterated internal standards are added.[12]

-

Lipid Extraction: Lipids are extracted using a solvent mixture, commonly methanol:dichloromethane or chloroform:methanol (Folch or Bligh-Dyer methods).[12][13]

-

Hydrolysis: An alkaline hydrolysis step is often employed to cleave cholesteryl esters and liberate esterified oxysterols.[12]

-

Solid-Phase Extraction (SPE): The crude lipid extract is subjected to SPE to isolate the oxysterol fraction from other lipids.[12][13][14]

-

Quantification: The purified oxysterols are then analyzed and quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[12][13][14]

Radioligand Binding Assay

This assay is used to determine the binding affinity of unlabelled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[3]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing EBI2.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EBI2 ligand (e.g., [3H]-7α,25-OHC) and varying concentrations of the unlabeled competitor oxysterol.[3]

-

Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[3]

Methodology:

-

Cell Loading: EBI2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: The loaded cells are stimulated with varying concentrations of the test oxysterol.

-

Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of an oxysterol to act as a chemoattractant for EBI2-expressing cells.[1][15]

Methodology:

-

Assay Setup: A transwell migration chamber is used, consisting of an upper and a lower chamber separated by a porous membrane.

-

Cell Seeding: EBI2-expressing cells are placed in the upper chamber.

-

Chemoattractant Addition: The test oxysterol is added to the lower chamber.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the pores in the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting, either manually with a microscope or using an automated cell counter or flow cytometer.

Figure 2: Experimental Workflow for EBI2 Ligand Identification.

Implications for Drug Development

The elucidation of the EBI2-oxysterol axis has opened new avenues for therapeutic intervention in a range of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.[5] The development of small molecule modulators of EBI2, both agonists and antagonists, is an active area of research.[6] A thorough understanding of the structure-activity relationships of oxysterol binding to EBI2 is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the discovery and preclinical evaluation of such compounds.

Conclusion

Oxysterols, particularly 7α,25-OHC, are the endogenous ligands for the G-protein coupled receptor EBI2. This interaction activates a Gαi-mediated signaling pathway that is fundamental for directing the migration of immune cells. The synthesis and degradation of these oxysterols are tightly regulated to establish precise chemotactic gradients. The quantitative data and experimental methodologies presented herein provide a comprehensive technical foundation for researchers and drug development professionals working to further unravel the complexities of the EBI2-oxysterol axis and exploit its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxysterols direct immune cell migration via EBI2 [ideas.repec.org]

- 3. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells | PLOS One [journals.plos.org]

- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]

- 15. jnj-38877605.com [jnj-38877605.com]

ML401: A Potent and Selective Antagonist Chemical Probe for GPR183 (EBI2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML401, a potent and selective small-molecule antagonist of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). This document details the quantitative data characterizing this compound, the experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to GPR183

GPR183 is a G protein-coupled receptor that plays a crucial role in the immune system. Its expression is prominent on various immune cells, including B cells, T cells, and dendritic cells. The endogenous ligands for GPR183 are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC). Gradients of these oxysterols act as chemoattractants, guiding the migration and positioning of immune cells within lymphoid tissues, a process essential for mounting an effective adaptive immune response. Given its role in immune cell trafficking, GPR183 has emerged as a potential therapeutic target for autoimmune diseases and other inflammatory conditions. Chemical probes like this compound are invaluable tools for dissecting the physiological and pathological roles of GPR183.

Quantitative Characterization of this compound

This compound is a potent and selective antagonist of GPR183. Its key quantitative parameters are summarized in the tables below.

Table 1: In Vitro Potency of this compound against Human GPR183

| Assay Type | Parameter | Value (nM) |

| cAMP Accumulation Assay | IC50 | 1.03 |

| Chemotaxis Assay | IC50 | 6.24 |

Table 2: Selectivity Profile of this compound

This compound has been profiled against a panel of other GPCRs to determine its selectivity. The compound demonstrates high selectivity for GPR183.

| Target | Assay Type | This compound Activity |

| A panel of related GPCRs | Various functional assays | No significant activity |

(Note: The specific panel of GPCRs tested and the exact activity values were not detailed in the provided search results. A comprehensive selectivity panel is a critical component of a chemical probe's characterization.)

Signaling Pathway and Experimental Workflow

Diagram 1: GPR183 Signaling Pathway

Caption: GPR183 signaling cascade upon activation by its endogenous ligand and inhibition by this compound.

Diagram 2: Experimental Workflow for this compound Characterization

Caption: A typical workflow for the discovery and characterization of a chemical probe like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a GPR183 antagonist.

cAMP GloSensor™ Assay (Potency Determination)

This assay quantifies the ability of this compound to inhibit the Gαi-mediated decrease in intracellular cAMP levels upon GPR183 activation.

Cell Line: CHO-K1 cells stably co-expressing human GPR183 and a cAMP-sensitive GloSensor™ construct.

Materials:

-

CHO-K1-hGPR183-GloSensor™ cells

-

Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

-

GloSensor™ cAMP reagent

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

This compound

-

384-well white, solid-bottom plates

Procedure:

-

Cell Plating: Suspend cells in assay medium and plate 10,000 cells per well in a 384-well plate. Incubate at 37°C, 5% CO2 for 18-24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay medium to the desired final concentrations.

-

Compound Addition: Add this compound or vehicle (DMSO) to the cell plates and incubate for 15 minutes at room temperature.

-

Agonist Addition: Add an EC80 concentration of 7α,25-OHC to all wells except for the vehicle control wells.

-

Incubation: Incubate the plates for 15 minutes at room temperature.

-

Reagent Addition: Add GloSensor™ cAMP reagent to all wells.

-

Signal Detection: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle and agonist controls. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Functional Antagonism)

This assay assesses the ability of this compound to block the migration of GPR183-expressing cells towards an agonist gradient.

Cell Line: U937 cells (a human monocyte cell line) endogenously expressing GPR183.

Materials:

-

U937 cells

-

Chemotaxis buffer: RPMI 1640, 0.5% BSA

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

This compound

-

96-well chemotaxis plates (e.g., Transwell® with 5 µm pore size)

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Preparation: Culture U937 cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^7 cells/mL.

-

Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare the agonist solution of 7α,25-OHC at its EC50 concentration in chemotaxis buffer.

-

Assay Setup:

-

In the bottom wells of the chemotaxis plate, add the 7α,25-OHC solution.

-

In the top chamber (the insert), add the U937 cell suspension pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow for cell migration.

-

Cell Quantification:

-

Remove the top chamber.

-

Add a cell viability reagent to the bottom wells.

-

Measure the luminescence, which is proportional to the number of migrated cells.

-

-

Data Analysis: Normalize the data to the vehicle and agonist controls. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective antagonist for GPR183. Its utility in in vitro assays for studying GPR183 signaling and function has been demonstrated. This guide provides the essential data and protocols to enable researchers to effectively utilize this compound in their investigations into the biology of GPR183 and its role in health and disease. As with any chemical probe, it is recommended to use it alongside a structurally distinct negative control to ensure that the observed effects are on-target.

EBI2: A Key Modulator of Neuroinflammation and a Novel Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2), also known as GPR183, has emerged as a critical player in the intricate landscape of neuroinflammation. Primarily recognized for its role in adaptive immunity, recent evidence has illuminated its significant function within the central nervous system (CNS), particularly in the context of autoimmune and demyelinating diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the function of EBI2 in neuroinflammation, detailing its signaling pathways, cellular expression, and involvement in disease pathogenesis. Furthermore, it presents a compilation of quantitative data from key experimental findings and detailed methodologies for relevant assays, intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to EBI2 and its Ligand

EBI2 is a G protein-coupled receptor that is activated by its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] This ligand is synthesized from cholesterol through the sequential action of two enzymes: cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol 7α-hydroxylase (CYP7B1). The degradation of 7α,25-OHC is primarily mediated by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). The spatial and temporal regulation of these enzymes creates a chemotactic gradient of 7α,25-OHC that directs the migration of EBI2-expressing cells.[1][2]

EBI2 Signaling Pathway

Upon binding of 7α,25-OHC, EBI2 couples to the inhibitory G protein, Gαi.[3][4] This activation triggers a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, EBI2 signaling stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and induces calcium mobilization from intracellular stores.[5] These signaling events collectively orchestrate various cellular responses, most notably chemotaxis, but also influence cell survival and cytokine production.[3][4]

Figure 1: EBI2 Signaling Pathway.

Expression of EBI2 in the Central Nervous System

While initially characterized in immune cells, EBI2 is also expressed by various resident cells of the CNS, implicating its direct role in neuroinflammatory processes.

-

Astrocytes: EBI2 is expressed in astrocytes, and its activation has been shown to induce astrocyte migration and regulate the release of pro-inflammatory cytokines.[6][7] Studies have shown that EBI2 signaling can attenuate the inflammatory response of astrocytes to stimuli like lipopolysaccharide (LPS) and a combination of IL-17 and TNF-α.[6]

-

Microglia: Microglia, the resident immune cells of the CNS, also express EBI2.[2][8] EBI2 expression is observed in microglia within MS plaques, suggesting a role in microglial activation and migration during neuroinflammation.[2][8]

-

Oligodendrocytes: EBI2 expression has been identified in oligodendrocyte precursor cells (OPCs), but not in mature, myelinating oligodendrocytes.[9] This suggests a role for EBI2 in the migration and maturation of OPCs, which is crucial for remyelination following demyelinating insults.[9]

-

Endothelial Cells: The cells of the blood-brain barrier (BBB), including endothelial cells, express EBI2 and the enzymes responsible for 7α,25-OHC synthesis and degradation.[10][11] This suggests that the EBI2/oxysterol axis can directly influence BBB function and the infiltration of immune cells into the CNS.

The Role of EBI2 in Neuroinflammatory Diseases

The EBI2 signaling pathway has been most extensively studied in the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).

-

Multiple Sclerosis (MS): EBI2 expression is upregulated in the CNS of MS patients, particularly in infiltrating lymphocytes and glial cells within active lesions.[2][12] Increased levels of 7α,25-OHC have also been detected in the CNS during MS, creating a chemotactic gradient that promotes the recruitment of pathogenic immune cells into the brain and spinal cord.[13][14] Furthermore, EBI2 signaling has been implicated in the regulation of VE-cadherin expression in BBB endothelial cells, potentially modulating the transmigration of immune cells.[15]

-

Experimental Autoimmune Encephalomyelitis (EAE): In the EAE model, EBI2 has been shown to be crucial for the early migration of encephalitogenic CD4+ T cells into the CNS.[13][14] Genetic deletion or pharmacological inhibition of EBI2 in mouse models of EAE results in a delayed onset and reduced severity of the disease.[13]

-

Cuprizone-Induced Demyelination: The cuprizone model is used to study demyelination and remyelination independent of a primary autoimmune response. In this model, EBI2 knockout mice exhibit less efficient myelin recovery, attenuated oligodendrocyte loss, and fewer astrocytes during the recovery phase, suggesting a role for EBI2 in the remyelination process.[2][12]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from various studies investigating the role of EBI2 in neuroinflammation.

| Experiment | Cell Type / Model | Condition | Parameter Measured | Result | Reference |

| Chemotaxis Assay | Mouse CD4+ T cells | 7α,25-OHC (100 nM) | Migration Index | Wild-type: ~4.5, EBI2-/-: ~1.0 | [5] |

| Cytokine Measurement | EBI2 knockout mice | LPS challenge | Brain TNF-α levels (pg/mg protein) | Wild-type: ~200, EBI2-/-: ~350 | [16] |

| Cytokine Measurement | EBI2 knockout mice | LPS challenge | Brain IL-1β levels (pg/mg protein) | Wild-type: ~150, EBI2-/-: ~250 | [16] |

| Gene Expression | MS brain lesions vs. non-lesioned tissue | - | EBI2 mRNA fold change | ~2.5-fold increase in lesions | [17] |

| Demyelination Model | Cuprizone-fed mice (recovery phase) | - | Myelin basic protein (MBP) density (%) | Wild-type: ~80%, EBI2-/-: ~60% | [4] |

| Demyelination Model | Cuprizone-fed mice (recovery phase) | - | Astrocyte (GFAP+) cell count | Wild-type: higher, EBI2-/-: lower | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of EBI2 in neuroinflammation.

In Vitro Chemotaxis Assay (Transwell Migration)

This assay is used to quantify the migration of EBI2-expressing cells towards a gradient of its ligand, 7α,25-OHC.

Figure 2: Chemotaxis Assay Workflow.

Cuprizone-Induced Demyelination Model

This in vivo model is used to study demyelination and remyelination in the CNS.

-

Induction of Demyelination: C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-6 weeks. This leads to widespread oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[4][18]

-

Remyelination Phase: Mice are returned to a normal diet, which allows for spontaneous remyelination to occur over the following weeks.

-

Analysis: At different time points during demyelination and remyelination, brain tissue is collected for analysis. This can include:

-

Histology: Staining for myelin (e.g., Luxol Fast Blue), oligodendrocytes (e.g., Olig2, GST-pi), astrocytes (e.g., GFAP), and microglia (e.g., Iba1).

-

Immunohistochemistry: To quantify the expression of specific proteins of interest.

-

Quantitative PCR (qPCR): To measure the mRNA levels of genes involved in inflammation and myelination.

-

Electron Microscopy: To visualize the ultrastructure of myelinated axons.

-

Measurement of Cytokine Levels in Brain Tissue

This protocol outlines the steps for quantifying pro-inflammatory cytokines in the brains of mice.[15][19]

-

Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Supernatant Collection: The supernatant containing the soluble proteins is collected.

-

Cytokine Quantification: Cytokine levels (e.g., TNF-α, IL-1β) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex-based assay) or an enzyme-linked immunosorbent assay (ELISA).

Therapeutic Potential and Future Directions

The significant role of EBI2 in driving neuroinflammation makes it an attractive therapeutic target for diseases like MS. The development of small molecule antagonists that can block EBI2 signaling is an active area of research. Such antagonists could potentially limit the infiltration of pathogenic immune cells into the CNS and modulate the inflammatory activity of resident glial cells.

Future research should focus on further elucidating the precise molecular mechanisms by which EBI2 regulates the functions of different CNS cell types. Investigating the potential of EBI2 modulators in other neuroinflammatory conditions beyond MS is also a promising avenue. A deeper understanding of the EBI2/oxysterol axis in the CNS will undoubtedly pave the way for novel therapeutic strategies to combat a range of debilitating neurological disorders.

Conclusion

EBI2 has transitioned from a receptor primarily associated with the immune system to a key player in the complex interplay of cells and signaling pathways that govern neuroinflammation. Its expression in both infiltrating immune cells and resident CNS cells places it at a critical nexus in the pathogenesis of diseases like multiple sclerosis. The quantitative data and experimental methodologies presented in this guide underscore the importance of EBI2 and provide a foundation for future research aimed at harnessing its therapeutic potential. As our understanding of the intricate functions of EBI2 in the CNS continues to grow, so too will the opportunities for developing innovative treatments for neuroinflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EBI2 Is Temporarily Upregulated in MO3.13 Oligodendrocytes during Maturation and Regulates Remyelination in the Organotypic Cerebellar Slice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rutkowskalab.gumed.edu.pl [rutkowskalab.gumed.edu.pl]

- 5. air.unimi.it [air.unimi.it]

- 6. Enhanced release of IL-1beta and TNF-alpha following endotoxin challenge from rat alveolar macrophages cultured in low-mg(2+) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative dynamics of VE-cadherin at endothelial cell junctions at a glance: basic requirements and current concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EBI2 regulates pro-inflammatory signalling and cytokine release in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EBI2-oxysterol signalling regulates VE-cadherin expression and multiple sclerosis CD4+ T cell attachment to a human tri-cell spheroid blood-brain barrier model [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bioradiations.com [bioradiations.com]

- 19. researchgate.net [researchgate.net]

ML401: A Technical Guide to its Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML401 is a potent and selective small molecule antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). This receptor and its endogenous oxysterol ligands play a crucial role in regulating immune cell migration and positioning, making it an attractive therapeutic target for a range of immunological and inflammatory disorders. This technical guide provides an in-depth overview of the discovery and validation of this compound as a valuable chemical probe for studying GPR183 biology.

Target Identification and Validation

The identification of GPR183 as a potential therapeutic target stems from its critical role in the adaptive immune response. GPR183 is highly expressed on various immune cells, including B cells, T cells, and dendritic cells. Its activation by oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), initiates signaling cascades that are essential for the precise positioning of these cells within secondary lymphoid organs. This localization is critical for efficient antigen presentation, T cell-dependent antibody responses, and the formation of germinal centers.[1]

Dysregulation of the GPR183 signaling pathway has been implicated in autoimmune diseases and inflammatory conditions. Therefore, a potent and selective antagonist like this compound is an invaluable tool for dissecting the physiological and pathological roles of GPR183 and for validating it as a druggable target.

This compound: Potency and Selectivity

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It has demonstrated high potency in antagonizing GPR183 function.

| Parameter | Value | Assay Type |

| IC50 | 1.03 nM | Functional Antagonism |

| IC50 | 6.24 nM | Chemotaxis Assay |

Caption: In vitro potency of this compound.

Further characterization revealed that this compound is highly selective for GPR183 with minimal off-target activities when screened against a panel of other receptors and enzymes.[1]

GPR183 Signaling Pathway

GPR183 is a class A G-protein coupled receptor that primarily couples to the Gαi subunit. Upon binding of its endogenous ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits.

The dissociated Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are crucial for cell migration and other cellular responses.

Caption: GPR183 signaling pathway and antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key assays used in the discovery and validation of this compound.

GPR183 Functional Antagonist Assay

This assay is designed to measure the ability of a compound to inhibit the signaling of GPR183 upon stimulation with its agonist. A common readout is the measurement of second messengers, such as the inhibition of cAMP production or the mobilization of intracellular calcium.

General Protocol Outline:

-

Cell Culture: A cell line endogenously or recombinantly expressing GPR183 is cultured to an appropriate density.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a known GPR183 agonist (e.g., 7α,25-OHC) at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: The level of the second messenger (e.g., cAMP) is measured using a suitable detection kit (e.g., LANCE Ultra cAMP kit from PerkinElmer).

-

Data Analysis: The results are normalized to controls, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.

General Protocol Outline:

-

Cell Preparation: A GPR183-expressing cell line (e.g., a B-cell lymphoma line) is labeled with a fluorescent dye (e.g., Calcein AM) and resuspended in assay buffer.

-

Assay Plate Setup: A multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with assay buffer containing a chemoattractant (e.g., 7α,25-OHC) and varying concentrations of the test compound.

-

Cell Seeding: The labeled cells are added to the upper chamber of the wells.

-

Incubation: The plate is incubated for a specific period (e.g., 2-4 hours) at 37°C to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence of the cell lysate.

-

Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Caption: General workflow for a chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of GPR183. Its favorable in vitro properties make it an excellent tool for researchers in immunology, pharmacology, and drug discovery to further investigate the roles of GPR183 in health and disease. The detailed understanding of its target and the availability of robust experimental protocols will facilitate the use of this compound in elucidating novel biology and in the validation of GPR183 as a therapeutic target.

References

GPR183 Expression and Function: A Technical Guide for Researchers

An In-depth Technical Guide on GPR183 (EBI2) Expression, Signaling, and Analysis in Different Cell Types for Researchers, Scientists, and Drug Development Professionals.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning within lymphoid organs. Its expression is dynamically regulated in various immune cell populations, influencing their function in both homeostasis and disease. This technical guide provides a comprehensive overview of GPR183 expression across different cell types, its signaling pathways, and detailed experimental protocols for its study.

Data Presentation: GPR183 Expression in Human Immune Cells

The expression of GPR183 varies significantly among different immune cell subsets. The following tables summarize the relative mRNA and protein expression levels of GPR183 in key human immune cell populations based on publicly available data and literature.

Table 1: Relative mRNA Expression of GPR183 in Human Immune Cell Subsets

| Cell Type | Sub-population | Relative GPR183 mRNA Expression | Data Source |

| B Cells | Naïve B Cells | High | [1] |

| Germinal Center B Cells | Low (downregulated) | [1] | |

| Memory B Cells | Moderate | [2] | |

| Plasmablasts | Low | [1] | |

| T Cells | CD4+ T Cells | Moderate | [2] |

| CD8+ T Cells | Moderate | [2] | |

| Naïve T Cells | Low to Moderate | [2] | |

| Effector T Cells | Moderate | [2] | |

| T follicular helper (Tfh) cells | Dynamically regulated | [3] | |

| Monocytes/Macrophages | Classical Monocytes (CD14+) | Moderate | [4] |

| Macrophages | High | [5] | |

| Dendritic Cells | Myeloid Dendritic Cells | Moderate to High | [3] |

| Plasmacytoid Dendritic Cells | Low | [6] | |

| Innate Lymphoid Cells | ILC3s | High | [7] |

Expression levels are qualitative summaries from cited literature and databases and may vary depending on the activation state of the cells and the specific experimental conditions.

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets

| Cell Type | Sub-population | GPR183 Protein Expression (Method) | Data Source |

| B Cells | Naïve B Cells | Expressed (Flow Cytometry) | [8] |

| Tonsillar B Cell Subsets | Varied expression (Flow Cytometry) | [2] | |

| T Cells | Peripheral Blood T Cell Subsets | Lower than B cells (Flow Cytometry) | [9] |

| Monocytes | Peripheral Blood Monocytes | Expressed (Flow Cytometry) | [8] |

| Dendritic Cells | Splenic Dendritic Cells | Expressed (Immunohistochemistry) | [3] |

Protein expression data is often presented as Mean Fluorescence Intensity (MFI) in flow cytometry, which can vary between experiments. The table indicates the presence or relative levels of expression.

GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Its natural ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC)[3]. The binding of 7α,25-OHC to GPR183 initiates a signaling cascade that ultimately leads to cell migration.

The downstream signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically involving extracellular signal-regulated kinase (ERK) and p38[10]. Furthermore, GPR183 activation can lead to the activation of the transcription factor nuclear factor-kappa B (NF-κB)[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR183 expression and function.

Quantitative Real-Time PCR (qPCR) for GPR183 mRNA Expression

This protocol outlines the steps for quantifying GPR183 mRNA levels in isolated immune cells.

1. Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qPCR instrument

-

Nuclease-free water

-

Human GPR183 specific primers (e.g., from OriGene, Bio-Rad)[10]:

-

Forward Primer: (Example sequence, obtain validated primers from a reliable source)

-

Reverse Primer: (Example sequence, obtain validated primers from a reliable source)

-

-

Reference gene primers (e.g., GAPDH, ACTB)

2. Procedure:

-

RNA Isolation: Isolate total RNA from purified immune cell populations according to the manufacturer's protocol of the chosen RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:

-

10 µL 2x qPCR master mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted)

-

6 µL Nuclease-free water

-

-

Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis

-

-

Data Analysis: Determine the cycle threshold (Ct) values for GPR183 and the reference gene. Calculate the relative expression of GPR183 using the ΔΔCt method.

Flow Cytometry for GPR183 Protein Expression

This protocol describes the detection of GPR183 on the surface of immune cells using flow cytometry.

1. Materials:

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™, BioLegend)

-

Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4, FITC conjugated)[8]

-

Antibodies for cell surface markers to identify specific immune cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells)

-

Viability dye (e.g., Propidium Iodide, 7-AAD)

-

Flow cytometer

2. Procedure:

-

Cell Preparation: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or other immune cell populations at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer.

-

Fc Receptor Blocking: Incubate cells with an Fc receptor blocking solution for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Surface Staining: Add the anti-human GPR183 antibody and other cell surface marker antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cells in 500 µL of flow cytometry staining buffer.

-

Viability Staining: Add a viability dye just before analysis to exclude dead cells.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers. Determine the percentage of GPR183-positive cells and the mean fluorescence intensity (MFI).

Immunohistochemistry (IHC) for GPR183 in Tissue Sections

This protocol provides a general guideline for detecting GPR183 in formalin-fixed, paraffin-embedded (FFPE) lymphoid tissue sections.

1. Materials:

-

FFPE lymphoid tissue sections (e.g., tonsil, lymph node)

-

Xylene and graded ethanol series for deparaffinization

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

3% Hydrogen peroxide in methanol

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against human GPR183 (A specific clone and working dilution should be optimized)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

2. Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-GPR183 antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Detection: Incubate with streptavidin-HRP conjugate for 30 minutes, followed by visualization with DAB substrate.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Microscopy: Examine the slides under a light microscope to assess GPR183 expression and localization.

Chemotaxis Assay

This protocol details how to assess the migration of immune cells in response to the GPR183 ligand, 7α,25-OHC, using a transwell assay.

1. Materials:

-

Transwell inserts (with appropriate pore size for the cell type, e.g., 5 µm for lymphocytes)

-

24-well plates

-

Immune cells of interest (e.g., purified B cells, T cells)

-

Cell culture medium (e.g., RPMI 1640) with 0.5% BSA

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or flow cytometer for cell quantification

2. Procedure:

-

Cell Preparation: Resuspend immune cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup:

-

Add 600 µL of migration medium containing different concentrations of 7α,25-OHC (e.g., 0, 1, 10, 100 nM) to the lower chambers of a 24-well plate.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by collecting the cells and counting them using a flow cytometer.

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the chemoattractant by the number of cells that migrated in the absence of the chemoattractant (medium alone).

This technical guide provides a foundational understanding of GPR183 expression and function, along with detailed protocols to facilitate further research in this area. For optimal results, it is recommended to optimize the protocols for your specific experimental conditions and cell types.

References

- 1. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 4. GEO Accession viewer [ncbi.nlm.nih.gov]

- 5. GPR183 Gene: Function, Signaling, and Therapeutic Potential [learn.mapmygenome.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

ML401: A Potent and Selective EBI2/GPR183 Antagonist for the Investigation of Autoimmune Disease Models

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, a class of chronic illnesses arising from a dysregulated immune response against self-antigens, represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell trafficking and activation are central to the pathogenesis of these disorders, offering promising targets for therapeutic intervention. One such target is the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. This receptor plays a critical role in orchestrating the migration and positioning of B cells, T cells, and dendritic cells within lymphoid organs, thereby influencing the adaptive immune response. ML401 is a highly potent and selective small-molecule antagonist of EBI2. With its excellent in-vitro and in-vivo properties, this compound emerges as a powerful chemical probe for elucidating the role of the EBI2 signaling axis in the context of autoimmune disease models and for exploring the therapeutic potential of EBI2 inhibition.

Introduction to this compound and its Target, EBI2

This compound is a selective antagonist of the EBI2 receptor, a G protein-coupled receptor highly expressed on immune cells, particularly B cells. EBI2 and its endogenous oxysterol ligands, such as 7α,25-dihydroxycholesterol (7α,25-OHC), form a critical chemotactic axis that directs the migration of immune cells. Dysregulation of this axis has been implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), and rheumatoid arthritis (RA).

By blocking the interaction of oxysterols with EBI2, this compound provides a valuable tool to dissect the contribution of this signaling pathway to autoimmune pathology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it an ideal candidate for in-vitro and in-vivo studies in relevant animal models of autoimmunity.

Quantitative Data on this compound

The following table summarizes the key in-vitro and pharmacokinetic parameters of this compound, highlighting its suitability for preclinical research.

| Parameter | Value | Reference |

| Target | EBI2 (GPR183) | [1] |

| Mechanism of Action | Functional Antagonist | [1] |

| IC50 (Functional Assay) | ~1 nM | [1] |

| IC50 (Chemotaxis Assay) | ~6 nM | [1] |

| In Vivo Profile | Excellent rodent pharmacokinetics | [1] |

| Toxicity | Low toxicity reported | [1] |

EBI2 Signaling Pathway and this compound's Mechanism of Action

The EBI2 signaling pathway is pivotal in guiding the precise positioning of immune cells within secondary lymphoid organs, a process essential for the generation of an effective adaptive immune response. In the context of autoimmunity, aberrant EBI2 signaling can contribute to the mislocalization of self-reactive lymphocytes, promoting chronic inflammation and tissue damage.

Caption: EBI2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Studying this compound in Autoimmune Disease Models

The following protocols describe established methods for inducing and evaluating autoimmune disease models. These protocols can be adapted to assess the therapeutic potential of this compound.

In Vitro B Cell Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of B cells towards an EBI2 ligand.

Methodology:

-

Cell Preparation: Isolate B cells from the splecen of a mouse model of autoimmunity (e.g., NZB/W F1) or from human peripheral blood mononuclear cells (PBMCs).

-

Transwell Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).

-

Chemoattractant: In the lower chamber, add media containing a known concentration of 7α,25-OHC.

-

This compound Treatment: In the upper chamber, add the B cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 3-4 hours at 37°C.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound to determine the IC50.

Caption: Workflow for an in vitro B cell migration (chemotaxis) assay.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

Methodology:

-

Induction: Immunize DBA/1J mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

This compound Treatment: Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) at the time of the booster immunization or upon the first signs of arthritis.

-